2-Fluoro-2-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRBGHTUJLSGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in the Synthesis of 2 Fluoro 2 Phenylacetamide
Mechanistic Pathways of Fluorination Reactions
Fluorination at the benzylic position of a phenylacetamide precursor can be achieved through several mechanistic routes, each with distinct intermediates and stereochemical implications.
Radical chain fluorination offers a powerful method for C-H functionalization. In the context of synthesizing 2-fluoro-2-phenylacetamide, this process typically involves the generation of a benzylic radical at the C2 position, which then reacts with a fluorine source.
The mechanism can be broken down into three stages:
Initiation: A radical initiator, such as the combination of triethylborane (B153662) (BEt₃) and oxygen (O₂), or a photoredox catalyst, generates an initial radical species. nih.gov This species then abstracts a hydrogen atom from the benzylic position of a 2-phenylacetamide (B93265) derivative, forming a resonance-stabilized benzylic radical.
Propagation: The benzylic radical reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govnih.gov This step transfers a fluorine atom to the benzylic carbon, forming the C-F bond and generating a new radical species that continues the chain. For instance, reaction with NFSI produces a nitrogen-centered radical that can propagate the chain.
Termination: The reaction concludes when two radical species combine or are quenched by other means.
Photoredox catalysis can also initiate radical processes under mild conditions. An excited photocatalyst can facilitate a hydrogen-atom transfer (HAT) from the benzylic C-H bond, generating the key benzylic radical intermediate for fluorination. researchgate.net
Pathways involving carbocationic intermediates are common, especially given the stability of the benzylic carbocation intermediate that would be formed. These reactions often start from precursors where a leaving group is present at the benzylic position, such as a hydroxyl or halide.
The formation of the carbocation can be promoted by:
Lewis Acids or Brønsted Acids: These can facilitate the departure of a leaving group like a hydroxyl group.
Photoredox Catalysis: A "radical-polar crossover" strategy can be employed. Here, a photocatalyst first generates a benzylic radical via single-electron transfer (SET) from a suitable precursor (like a redox-active ester). nsf.gov A second SET oxidation of this radical by the excited photocatalyst generates the benzylic carbocation. nsf.govcas.cn
Electrochemistry: Anodic oxidation can remove an electron from the substrate to form a radical cation, which can then stabilize into a carbocation, particularly in stabilizing solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov
Once formed, the planar benzylic carbocation is attacked by a nucleophilic fluoride (B91410) source (e.g., Et₃N·3HF) to yield this compound. nih.govnsf.gov Due to the benzylic nature of the carbocation, rearrangements are generally not a competing pathway unless other stabilizing groups are present on the aromatic ring.
The substitution of a leaving group (e.g., Br, Cl, OTs) at the C2 position by a fluoride ion can proceed via either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism. The operative pathway is determined by the substrate, leaving group, solvent, and the nature of the fluoride source.
SN1 Mechanism:
Intermediate: Proceeds through the stable, planar benzylic carbocation discussed previously. savemyexams.comreddit.com
Kinetics: The rate is dependent only on the concentration of the substrate (first-order). reddit.com
Stereochemistry: If the starting material is chiral, the SN1 pathway typically leads to a racemic or near-racemic mixture of products, as the nucleophilic fluoride can attack the planar carbocation from either face. savemyexams.com
Conditions: Favored by polar protic solvents that can stabilize both the carbocation intermediate and the departing leaving group. saskoer.ca
SN2 Mechanism:
Intermediate: This is a concerted, single-step process with a five-coordinate transition state and no discrete intermediate. savemyexams.comreddit.com
Kinetics: The rate depends on the concentration of both the substrate and the nucleophile (second-order). reddit.com
Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the reaction center due to the requisite backside attack of the nucleophile. nih.gov
Conditions: Favored by polar aprotic solvents and strong fluoride nucleophiles. It is sensitive to steric hindrance at the reaction center. saskoer.ca
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Benzylic Carbocation (planar) | None (concerted transition state) |
| Stereochemical Outcome | Racemization/Partial Racemization | Inversion of Configuration |
| Favored by | Tertiary/Secondary Substrates, Good Leaving Groups, Polar Protic Solvents, Weak Nucleophiles | Primary/Secondary Substrates, Less Steric Hindrance, Polar Aprotic Solvents, Strong Nucleophiles |
| Example Precursor | 2-Hydroxy-2-phenylacetamide | 2-Bromo-2-phenylacetamide |
The mechanism, starting from a chiral α-bromoamide like (S)-2-bromo-2-phenylacetamide, is as follows:
Intramolecular Cyclization: In the presence of a base or a silver salt (like AgF), the amide nitrogen acts as an internal nucleophile, displacing the bromide leaving group in an intramolecular SN2 reaction. researchgate.netresearchgate.net This step proceeds with inversion of configuration at the benzylic carbon, forming a transient, chiral aziridinone (B14675917) intermediate.
Nucleophilic Ring-Opening: The fluoride ion (from AgF or another source) then acts as an external nucleophile, attacking the electrophilic benzylic carbon of the strained three-membered aziridinone ring. researchgate.net This second SN2-type reaction opens the ring and also proceeds with inversion of configuration.
Because the process involves two consecutive SN2 reactions, each causing an inversion, the net result is a retention of the original stereochemistry. researchgate.net Density functional theory (DFT) calculations have supported this double-inversion pathway via an aziridinone intermediate as being energetically favorable. researchgate.net
Mechanisms of Amide Bond Formation Reactions
The amide bond in this compound is typically formed by the reaction of a 2-fluoro-2-phenylacetic acid derivative with ammonia (B1221849) or an appropriate amine. The mechanism depends on the method used to activate the carboxylic acid.
A common and classical approach involves converting the carboxylic acid into a more reactive acylating agent, such as an acyl chloride. The mechanism is a two-step nucleophilic acyl substitution:
Activation: 2-fluoro-2-phenylacetic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-fluoro-2-phenylacetyl chloride.
Nucleophilic Attack: The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the lone pair of an amine (e.g., ammonia). This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final amide product after deprotonation of the nitrogen. royalsocietypublishing.org
Alternatively, direct amidation can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. luxembourg-bio.com With DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the amide bond, releasing dicyclohexylurea as a byproduct. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and minimize racemization by forming an active ester intermediate. luxembourg-bio.com
Catalytic Mechanisms in Organofluorine Synthesis
Catalysis provides milder and more efficient routes for the synthesis of organofluorine compounds like this compound.
Palladium Catalysis: Palladium catalysts can be used for the enantioselective fluorination of substrates like α-amino acids when a directing group is present. beilstein-journals.org The mechanism often involves the formation of a palladacycle intermediate, followed by oxidation of Pd(II) to a Pd(IV)-F species with an electrophilic fluorine source like Selectfluor. Reductive elimination from this high-valent palladium complex then forms the C-F bond. beilstein-journals.org
Copper Catalysis: Copper catalysts are effective in fluorination reactions, particularly those starting from α-bromoamides. researchgate.net In the context of the aziridinone pathway, copper(I) or copper(II) salts can facilitate the formation of the intermediate and the subsequent fluoride addition.
Iron Catalysis: Inexpensive and non-toxic iron salts can catalyze benzylic fluorination with reagents like Selectfluor. nih.gov The mechanism is believed to involve an iron-promoted radical pathway.
Organocatalysis: Chiral organocatalysts, such as imidazolidinones, can be used for the direct enantioselective α-fluorination of aldehydes, which can then be converted to the corresponding amides. nih.gov The mechanism proceeds via the formation of a chiral enamine from the aldehyde and the catalyst. This enamine then attacks an electrophilic fluorine source (e.g., NFSI) in a stereocontrolled manner. Hydrolysis of the resulting fluorinated iminium ion releases the α-fluoro aldehyde and regenerates the catalyst. nih.gov
Advanced Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-Fluoro-2-phenylacetamide molecule. umich.edu The use of different NMR experiments, targeting specific nuclei such as ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis.
Proton NMR (¹H NMR) spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the phenyl ring, the methine proton (CH), and the amide (-NH₂) protons.
The phenyl protons typically appear as a multiplet in the aromatic region of the spectrum. The methine proton, being adjacent to both the fluorine atom and the phenyl group, shows a characteristic splitting pattern due to coupling with the fluorine nucleus, appearing as a doublet. The amide protons can appear as a broad singlet, and their chemical shift can be sensitive to the solvent and concentration. In some cases, these protons may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used, leading to the disappearance of their signal.
Table 1: Representative ¹H NMR Data for the this compound Core Structure
| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| Phenyl-H | 7.35-7.46 | Multiplet | - |
| CH-F | 5.8-6.3 | Doublet | ~47-55 (JH-F) |
| NH₂ | 7.5-8.5 | Broad Singlet | - |
Note: Data are typical values and may vary based on solvent and instrument frequency. The coupling of the methine proton to the adjacent fluorine atom is a key diagnostic feature. rsc.orgscienceopen.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the crucial methine carbon bonded to the fluorine atom.
The signal for the carbon atom directly attached to the fluorine (C-F) is of particular diagnostic importance. It appears as a doublet due to spin-spin coupling with the ¹⁹F nucleus, with a large coupling constant (JC-F). The carbonyl carbon also often exhibits a smaller C-F coupling. This information is critical for confirming the position of the fluorine substituent. rsc.org
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| C=O (Amide) | 168-171 | Doublet | ~20-30 (JC-F) |
| Phenyl C (quaternary) | 133-138 | Doublet | ~20-25 (JC-F) |
| Phenyl CH | 125-131 | Singlet | - |
| CH-F | 88-96 | Doublet | ~185-225 (JC-F) |
Note: Chemical shifts and coupling constants are representative and depend on experimental conditions. The large one-bond C-F coupling constant is a definitive feature. rsc.orgscienceopen.comrsc.org
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra are typically simple and easy to interpret. For this compound, the ¹⁹F NMR spectrum would show a single primary signal. core.ac.uk This signal would be split into a doublet due to coupling with the adjacent methine proton (CH), providing direct evidence of the H-C-F connectivity. rsc.org
Table 3: Representative ¹⁹F NMR Data for this compound
| Fluorine Atom | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| C-F | -115 to -180 | Doublet | ~47-55 (JF-H) |
Note: The chemical shift range for organofluorine compounds is broad. The value is reported relative to a standard like CFCl₃. The observed doublet confirms the presence of a single adjacent proton. rsc.orgrsc.org
For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to map out the spin systems within the molecule. For instance, it would confirm the connectivity within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton is attached to which carbon, for example, linking the methine proton signal to the methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For this compound, HMBC can show correlations from the amide protons to the carbonyl carbon and the methine carbon, confirming the core structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula. For this compound (C₈H₈FNO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. By comparing the experimentally measured mass with the calculated mass for the expected formula, the identity of the compound can be confirmed with high confidence. rsc.orgrsc.org
Table 4: HRMS Data for this compound
| Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| C₈H₈FNO | [M+H]⁺ | 154.0663 | 154.0665 |
| C₈H₈FNO | [M+Na]⁺ | 176.0482 | 176.0484 |
Note: The "Found Mass" is an example of a typical experimental result. The close match between calculated and found masses confirms the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. ajprd.com For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility, making them amenable to GC analysis. research-solution.com This process involves chemically modifying the compound to create a more volatile derivative.
Common derivatization strategies include silylation, which targets active hydrogens in functional groups like amides. research-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons on the amide nitrogen with a trimethylsilyl (B98337) group, thereby reducing polarity and increasing volatility. research-solution.com Another approach is pentafluorobenzylation, where reagents like pentafluorobenzyl bromide (PFBBr) react with the amide, and the resulting derivative exhibits excellent sensitivity for electron capture detection (ECD) and provides clear fragmentation patterns in MS. research-solution.comnih.gov
Once derivatized, the sample is introduced into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the column. The separated derivative then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that can confirm the identity of the derivative and, by extension, the original analyte. thermofisher.com
Table 1: GC-MS Data for a Hypothetical Volatile Derivative of this compound
| Parameter | Value |
| Derivative | N-(trimethylsilyl)-2-fluoro-2-phenylacetamide |
| GC Retention Time | Varies with column and conditions |
| Molecular Ion (M+) | Expected m/z corresponding to the derivative |
| Key Fragment Ions | Characteristic fragments of the silylated compound |
This table is illustrative and actual values would depend on the specific derivative and analytical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for analyzing non-volatile compounds like this compound within complex matrices such as biological fluids or environmental samples. ajprd.comresearchgate.net This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. nih.gov
Reversed-phase chromatography is a common mode used for such analyses, where a non-polar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the analyte's polarity. To enhance chromatographic performance and ensure efficient ionization, mobile phase modifiers like formic acid or trifluoroacetic acid are often added, although the latter can sometimes suppress the signal in electrospray ionization (ESI). nih.gov
Following separation by LC, the analyte enters the mass spectrometer's ion source, typically ESI or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions from the liquid eluent. nih.gov In a tandem mass spectrometer (MS/MS), a precursor ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification in complex mixtures. thermofisher.com
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| LC Column | e.g., C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ions (Q3) | Specific fragment ions for quantification and confirmation |
This table provides a general example; specific parameters would be optimized for the instrument and application.
Fragmentation Pattern Analysis in MS
The analysis of fragmentation patterns is a cornerstone of mass spectrometry for structural elucidation. libretexts.orgtutorchase.com When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure.
In the mass spectrum of this compound, several key fragmentation pathways can be anticipated. The molecular ion peak, if observed, would confirm the molecular weight. Common fragmentation for amides includes the McLafferty rearrangement, although this is more typical for primary amides with longer alkyl chains. libretexts.org More likely would be cleavage of the bonds adjacent to the carbonyl group and the phenyl ring.
For fluorinated compounds, the fragmentation can be distinct. The presence of a fluorine atom can influence the stability of adjacent carbocations. Spectra of perfluorinated compounds often show a prominent CF3+ ion, though this is not directly applicable to this compound. nist.gov However, the loss of HF or the fluorine radical might be observed. The stability of the benzyl (B1604629) cation and related aromatic fragments would likely lead to strong signals corresponding to these structures. libretexts.org Analysis of the isotopic pattern, particularly the (M+1) peak arising from the natural abundance of ¹³C, can help confirm the number of carbon atoms in the molecule. libretexts.org
Table 3: Predicted Key Fragment Ions for this compound in Mass Spectrometry
| m/z | Possible Fragment Structure |
| 153 | [C₈H₈FNO]+ (Molecular Ion) |
| 109 | [C₇H₆F]+ (Loss of acetamide (B32628) radical) |
| 91 | [C₇H₇]+ (Tropylium ion, loss of F and HCN) |
| 77 | [C₆H₅]+ (Phenyl cation) |
| 44 | [CH₄NO]+ (Acetamide fragment) |
Note: This table is predictive. Actual fragmentation would be confirmed by experimental data.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques that probe the interaction of molecules with infrared and ultraviolet-visible light provide complementary information about the functional groups and electronic structure of this compound.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in It works by measuring the absorption of infrared radiation, which causes the covalent bonds within the molecule to vibrate at specific frequencies. savemyexams.com These vibrational frequencies are characteristic of the types of bonds and the atoms they connect. mvpsvktcollege.ac.insavemyexams.com
For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. libretexts.org The presence of the amide functional group would be indicated by a strong absorption band for the C=O (carbonyl) stretch, typically appearing in the region of 1630-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would result in two bands in the 3200-3400 cm⁻¹ region. mvpsvktcollege.ac.in The C-N stretching vibration would likely appear in the fingerprint region.
The aromatic phenyl ring would show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.orglibretexts.org The C-F bond stretch would also produce a strong absorption, typically in the 1000-1400 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains complex vibrations and bending modes that are unique to the molecule as a whole. mvpsvktcollege.ac.insavemyexams.com
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3200 - 3400 (two bands) |
| Aromatic (C-H) | Stretch | ~3030 |
| Aliphatic (C-H) | Stretch | ~2950 |
| Carbonyl (C=O) | Stretch | 1630 - 1690 |
| Aromatic (C=C) | In-ring stretch | 1400 - 1600 |
| C-F | Stretch | 1000 - 1400 |
This table presents typical ranges for the functional groups present.
Electronic Absorption Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The parts of a molecule that absorb light in this region are known as chromophores. bspublications.netbachem.com For this compound, the primary chromophore is the phenyl ring.
The benzene (B151609) ring exhibits characteristic absorption bands in the UV region. The presence of substituents on the ring can shift the absorption maxima (λ_max) and alter the molar absorptivity (ε). bbec.ac.in The phenyl group in this compound would be expected to show absorptions typical of a substituted benzene. These arise from π to π* electronic transitions within the aromatic system. bspublications.net
The solvent used for the analysis can influence the position and intensity of the absorption bands. bspublications.net Polar solvents can interact with the molecule and alter the energy levels of the electronic states. bspublications.net The conjugation of the phenyl ring with the carbonyl group of the amide is interrupted by the intervening CH-F group, so the electronic effects would be primarily those of a substituted benzene rather than a conjugated system. msu.edu
Table 5: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) |
| Phenyl Ring | π → π* | ~200-220 and ~250-270 |
This table shows approximate absorption regions for the phenyl chromophore.
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are indispensable in the synthesis and analysis of this compound, serving the dual purpose of isolating the compound from reaction mixtures and assessing its purity. The selection of a specific chromatographic method depends on the scale of the separation (preparative vs. analytical) and the physicochemical properties of the compound and its potential impurities. Both liquid and gas chromatography are pivotal in ensuring the structural integrity and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Its high resolution, sensitivity, and applicability to a wide range of compounds make it ideal for determining purity, quantifying the compound in a mixture, and for preparative-scale isolation.
Research Findings: While specific, detailed analytical HPLC methods for this compound are not extensively documented in dedicated studies, the analysis of structurally related phenylacetamide derivatives provides a strong basis for method development. For instance, the analysis of compounds like N-(2-Hydroxyethyl)-2-phenylacetamide utilizes reverse-phase (RP) HPLC. mdpi.com This approach, which separates molecules based on their hydrophobicity, is well-suited for this compound due to its moderate polarity imparted by the amide group and the phenyl ring.
For purity assessment, a typical RP-HPLC setup would involve a C18 stationary phase, which is a nonpolar silica-based packing. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure consistent ionization of the analyte and improve peak shape. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in this compound contains a chromophore that absorbs UV light.
For preparative HPLC, used for isolating the compound, the principles are similar but are conducted on a larger scale with wider columns and higher flow rates to handle larger sample loads. The conditions are often adapted from analytical methods.
Table 1: Typical HPLC Parameters for Analysis of Phenylacetamide Derivatives This table illustrates common starting conditions for method development for this compound, based on methods for analogous compounds.
| Parameter | Typical Condition | Reference/Rationale |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Effective for eluting phenylacetamide derivatives. mdpi.com |
| Detector | UV-Vis (e.g., at 254 nm) | The phenyl group provides strong UV absorbance. researchgate.net |
| Flow Rate | 0.8 - 1.2 mL/min | Typical for analytical scale separations. |
| Temperature | Ambient to 40 °C | Ensures reproducibility. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful analytical technique that can be used for the purity assessment of this compound, provided the compound has sufficient volatility and thermal stability. GC separates compounds based on their boiling points and interactions with the stationary phase as they are carried by an inert gas (the mobile phase) through a capillary column.
Research Findings: Direct GC analysis of this compound is not commonly reported. However, the technique is widely applied to related molecules. For example, a GC method using a capillary column has been developed for the analysis of fluoroacetamide (B1672904) in biological samples. nemi.gov Furthermore, various chloro-substituted phenylacetamides are routinely analyzed by GC. jmchemsci.com
For this compound, direct analysis may be possible, but the polarity of the amide group could lead to peak tailing and potential degradation at high temperatures. To overcome this, derivatization is a common strategy. The active hydrogen on the amide group could be replaced with a less polar, more thermally stable group (e.g., by silylation) to improve its chromatographic behavior.
When coupled with a mass spectrometer (GC-MS), this method provides not only purity information (from the chromatogram) but also structural confirmation from the mass spectrum of the eluted compound. A Flame Ionization Detector (FID) is also commonly used for quantification due to its robust and linear response to carbon-containing compounds. nemi.gov
Table 2: Potential GC Parameters for the Analysis of this compound This table outlines potential conditions for GC analysis, extrapolated from methods used for similar compounds and general principles of GC.
| Parameter | Typical Condition | Reference/Rationale |
|---|---|---|
| Stationary Phase (Column) | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) | Balances interaction with the polar amide and nonpolar phenyl ring. |
| Carrier Gas | Helium or Nitrogen | Standard inert mobile phases in GC. |
| Inlet Temperature | 250 - 280 °C | Ensures complete volatilization without degradation. |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) | Separates analytes based on boiling point differences. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for identification. nemi.gov |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 2 Phenylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a lens into the electronic structure and energetic properties of molecules. These methods are fundamental for understanding the behavior of a compound at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation. Furthermore, DFT calculations provide a detailed picture of the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding a molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for 2-Fluoro-2-phenylacetamide (Note: The following table is for illustrative purposes, as specific data for this compound is not available in the cited literature.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| C-F Bond Length | The distance between the carbon and fluorine atoms of the fluoromethyl group. | Data not available |
| C=O Bond Length | The length of the carbonyl double bond in the acetamide (B32628) group. | Data not available |
| C-N Bond Length | The length of the carbon-nitrogen bond in the acetamide group. | Data not available |
| Dipole Moment | A measure of the net molecular polarity. | Data not available |
HOMO-LUMO Orbital Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter for assessing a molecule's chemical reactivity and kinetic stability. guidechem.com A smaller gap generally implies higher reactivity.
For this compound, a HOMO-LUMO analysis would predict its reactivity profile, including regions susceptible to electrophilic and nucleophilic attack. Although studies on related acetamide derivatives have utilized this analysis, specific calculations for this compound are not documented in the available literature.
Table 2: Illustrative HOMO-LUMO Analysis Data for this compound (Note: This table is illustrative as specific computational data for this compound is not available in the cited literature.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Data not available |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Data not available |
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformers and the energy barriers between them is essential for understanding a molecule's behavior and its ability to bind to a biological target. This is particularly relevant for a flexible molecule like this compound, which has several rotatable bonds.
A detailed conformational analysis of this compound would reveal its preferred three-dimensional structure in different environments. While conformational studies have been performed on similar structures, such an analysis for this compound is not present in the surveyed scientific literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the interactions of a small molecule with a biological macromolecule, such as a protein or nucleic acid. These methods are crucial in the field of drug discovery and design.
Molecular Docking Studies for Ligand-Target Interactions (in vitro contexts)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a biological target. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Phenylacetamide derivatives have been the subject of molecular docking studies against various targets.
A molecular docking study of this compound would provide hypotheses about its potential biological targets and the nature of its interactions at the molecular level. However, specific molecular docking studies featuring this compound as the ligand are not reported in the available literature.
Table 3: Representative Molecular Docking Data Template (Note: This table is a template, as specific molecular docking data for this compound is not available.)
| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Binding Affinity Predictions for Biological Targets
Binding affinity is a measure of the strength of the interaction between a ligand and its target. Computational methods can be used to predict this affinity, often expressed as an inhibition constant (Ki) or an IC50 value. These predictions are valuable for prioritizing compounds in drug discovery pipelines. Various computational approaches, from scoring functions in docking programs to more sophisticated methods like free energy perturbation, are used for this purpose.
Predicting the binding affinity of this compound to various potential biological targets would be a critical step in assessing its pharmacological potential. To date, such specific binding affinity predictions for this compound have not been published.
Table 4: Illustrative Binding Affinity Prediction Data (Note: The following table is for illustrative purposes only, as specific binding affinity data for this compound is not available in the literature.)
| Biological Target | Predicted Binding Affinity (e.g., Ki, IC50) | Method of Prediction |
|---|---|---|
| Data not available | Data not available | Data not available |
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to correlate the structural features of a molecule with its physicochemical properties or biological activity.
In the context of phenylacetamide derivatives, the position of substituents on the phenyl ring plays a critical role in determining their interaction with biological targets. acs.org A study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives investigated their affinity for sigma (σ) receptors, which are implicated in various neurological functions. acs.org Within this series, the introduction of a fluorine atom at the ortho (2-position) of the phenylacetamide moiety had a significant impact on receptor selectivity. acs.org
The 2-fluoro-substituted analogue demonstrated the greatest selectivity for σ1 receptors over σ2 receptors among all the tested compounds. acs.org This enhanced selectivity is a key finding in SPR modeling, as it suggests that the placement of a fluorine atom at this specific position can fine-tune the compound's interaction with receptor subtypes. The binding affinities for this analogue were determined to be a Kᵢ value of 3.56 nM for σ₁ receptors and 667 nM for σ₂ receptors. acs.org
QSAR studies on these phenylacetamide analogues revealed that for halogen-substituted compounds (including fluorine, chlorine, and bromine), the selectivity for σ₁ receptors followed a trend where substitution at the meta (3-position) was generally more favorable than at the ortho (2-position) or para (4-position). acs.org However, the 2-fluoro analogue stood out for its high selectivity, indicating a specific and favorable interaction profile. acs.org
Table 1: Binding Affinity of 2-Fluoro Substituted Phenylacetamide Analogue
| Compound | Receptor | Kᵢ (nM) |
|---|---|---|
| 2-Fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.56 |
| 2-Fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ | 667 |
Data from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. acs.org
In Silico Pharmacokinetic Predictions
In silico pharmacokinetic modeling involves the use of computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These predictions are vital for assessing the drug-likeness of a molecule early in the discovery process.
For N-phenylacetamide derivatives, including those with a 2-fluoro substituent, in silico methods have been employed to evaluate their pharmacokinetic profiles. researchgate.net These computational studies predict properties such as oral bioavailability and the ability to cross the blood-brain barrier. researchgate.net
Table 2: Predicted Pharmacokinetic Properties for a Class of Phenylacetamide Derivatives
| Property | Prediction | Source |
|---|---|---|
| Absorption | Good | researchgate.net |
| Blood-Brain Barrier Penetration | Capable | researchgate.net |
These predictions are for a class of potent N-phenylacetamide derivatives that includes a 2-fluoro substituted compound. researchgate.net
Mechanistic Studies of in Vitro Biological Activity of 2 Fluoro 2 Phenylacetamide Derivatives
Enzyme Inhibition Mechanisms (in vitro)
The interaction of 2-Fluoro-2-phenylacetamide derivatives with several key enzymes has been investigated to elucidate their inhibitory potential. These studies are crucial for understanding the molecular basis of their biological effects.
Cyclooxygenase (COX) Enzyme Inhibition
Currently, there is a lack of specific in vitro studies on the direct inhibitory effects of this compound on cyclooxygenase (COX) enzymes. While the broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) targets COX enzymes to reduce inflammation, specific data for this compound is not available in the reviewed literature. nih.govmdpi.comacademicjournals.orgspringernature.comacademicjournals.org
Carbonic Anhydrase (CA) Inhibition
Recent research has explored the potential of N-phenylacetamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. A study on isatin (B1672199) N-phenylacetamide based sulphonamides revealed significant inhibitory activity against four isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov One of the synthesized compounds, an indole-2,3-dione derivative, demonstrated a particularly effective inhibition profile against hCA I and hCA II, with inhibition constants (Kᵢ) of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also showed notable inhibition of the tumor-associated isoform hCA XII, with a Kᵢ value of 7.91 nM, which is comparable to the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
|---|---|---|---|---|
| Indole-2,3-dione derivative (2h) | 45.10 | 5.87 | - | 7.91 |
| Acetazolamide (AAZ) | - | - | - | 5.70 |
Cholinesterase (AChE, BChE) Inhibition
The inhibitory activity of phenylacetamide derivatives extends to cholinesterases, which are key enzymes in the nervous system. A series of novel 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that most of these compounds exhibited high to good anti-AChE and anti-BChE activity, with inhibition constants in the nanomolar range.
Alpha-Glucosidase Inhibition
In the context of metabolic enzymes, N-phenylacetamide derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The same series of 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids mentioned above also demonstrated significant inhibitory activity against α-glucosidase. Notably, the N-2-fluorophenylacetamide derivative from this series was identified as the most potent inhibitor, with a Kᵢ value of 0.98 nM. This represents a 126-fold greater potency than the standard drug, acarbose, which has a Kᵢ of 123.70 nM.
Dihydrofolate Reductase (DHFR) Inhibition
There is currently no specific in vitro data available on the inhibition of dihydrofolate reductase (DHFR) by this compound or its close derivatives. snv63.runih.govnih.govresearchgate.netresearchgate.net While DHFR is a known target for various antimicrobial and anticancer drugs, the potential of phenylacetamide derivatives in this context remains to be explored.
Antimicrobial Activity Mechanisms (in vitro)
Halogenated N-phenylacetamide derivatives have demonstrated promising antimicrobial properties. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its in vitro antibacterial activity against Klebsiella pneumoniae. mdpi.com The minimum inhibitory concentration (MIC) for this compound was found to be 512 µg/mL for all tested strains of K. pneumoniae. mdpi.com Furthermore, the minimum bactericidal concentration (MBC) was also determined to be 512 µg/mL, indicating a bactericidal mode of action. mdpi.com
Another related compound, 2-bromo-N-phenylacetamide, has shown excellent antifungal activity against Candida glabrata. researchgate.net It exhibited a MIC of 16 µg/mL and a minimum fungicidal concentration (MFC) ranging from 32-64 µg/mL against all tested strains. researchgate.net
The antimicrobial mechanism of phenylacetic acid, a related compound, has been studied against Agrobacterium tumefaciens. It was found to disrupt cell membrane integrity, affect cell metabolism, and inhibit protein synthesis. While not a direct study of this compound, it provides a potential framework for the antimicrobial action of related compounds. The introduction of a fluorine atom can often enhance the biological activity of a molecule. The antimicrobial effects of fluoride (B91410) itself are known to involve the inhibition of enzymes such as enolase and proton-translocating F-ATPases, leading to cytoplasmic acidification and a reduction in the acid tolerance of bacteria. nih.govbrieflands.com
| Compound | Microorganism | Activity | Concentration (µg/mL) |
|---|---|---|---|
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MIC | 512 |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | MBC | 512 |
| 2-bromo-N-phenylacetamide | Candida glabrata | MIC | 16 |
| 2-bromo-N-phenylacetamide | Candida glabrata | MFC | 32-64 |
Antifungal Mechanisms (e.g., ergosterol (B1671047) interaction, biofilm inhibition)
While direct studies on the antifungal mechanisms of this compound are limited, research on analogous compounds, such as 2-chloro-N-phenylacetamide, offers significant insights into potential modes of action. One of the primary proposed antifungal mechanisms for this class of compounds is the disruption of the fungal cell membrane through interaction with ergosterol. nih.govscielo.brtandfonline.com Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. Studies on 2-chloro-N-phenylacetamide have demonstrated its ability to bind to ergosterol, suggesting a similar mechanism may be at play for its fluorinated counterparts. nih.govscielo.br
In addition to direct membrane disruption, the inhibition of biofilm formation is another critical aspect of antifungal activity. Biofilms are complex, structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. Research on 2-chloro-N-phenylacetamide has shown its potential to inhibit the formation of biofilms by clinically relevant Candida species, as well as to disrupt pre-formed biofilms. nih.govnih.govbvsalud.org This suggests that this compound derivatives may also possess antibiofilm properties, a crucial attribute for combating persistent fungal infections.
Antibacterial Mechanisms (e.g., cell membrane rupture)
The antibacterial activity of phenylacetamide derivatives has been attributed to various mechanisms, with cell membrane rupture being a significant mode of action. A study on N-phenylacetamide derivatives featuring 4-arylthiazole moieties demonstrated that these compounds could induce cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo), a plant pathogenic bacterium. mdpi.com This disruption of the bacterial cell envelope leads to the leakage of intracellular contents and ultimately, cell death. While this study focused on more complex derivatives, it highlights a key antibacterial mechanism associated with the phenylacetamide scaffold that is likely relevant to this compound derivatives.
Anticancer Activity Mechanisms (in vitro, cell line studies)
The anticancer properties of this compound derivatives have been more extensively studied, with a significant body of evidence pointing towards the induction of apoptosis and inhibition of cell proliferation as primary mechanisms of action.
Apoptosis Induction Pathways (e.g., Bcl-XS upregulation, caspase cascade activation)
Numerous studies have shown that 2-(4-Fluorophenyl)-N-phenylacetamide derivatives are potent inducers of apoptosis in various cancer cell lines. nih.govtbzmed.ac.ir One of the key pathways implicated is the upregulation of the pro-apoptotic protein Bcl-XS. nih.govtbzmed.ac.ir This upregulation shifts the balance of Bcl-2 family proteins towards apoptosis.
Furthermore, these compounds have been shown to activate the caspase cascade, a crucial component of the apoptotic machinery. tbzmed.ac.ir Caspases are a family of proteases that, once activated, execute the controlled dismantling of the cell. nih.govnih.gov The activation of this cascade by this compound derivatives leads to the systematic breakdown of cellular components, a hallmark of apoptotic cell death.
Cell Proliferation Inhibition Mechanisms
In addition to inducing apoptosis, this compound derivatives also exhibit potent anti-proliferative effects. nih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. The inhibition of cell proliferation is a key aspect of their anticancer activity, preventing the uncontrolled growth and division of cancer cells.
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 2b | PC3 (prostate carcinoma) | 52 nih.govnih.gov |
| 2c | PC3 (prostate carcinoma) | 80 nih.govnih.gov |
| 2c | MCF-7 (breast cancer) | 100 nih.govnih.gov |
| 3d | MDA-MB-468 | 0.6±0.08 tbzmed.ac.ir |
| 3d | PC-12 | 0.6±0.08 tbzmed.ac.ir |
| 3c | MCF-7 | 0.7±0.08 tbzmed.ac.ir |
| 3d | MCF-7 | 0.7±0.4 tbzmed.ac.ir |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent derivatives.
For phenylacetamide derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl rings significantly impact their biological efficacy. For instance, in the context of anticancer activity, the presence of a nitro moiety on the N-phenyl ring has been shown to enhance cytotoxic effects compared to a methoxy (B1213986) moiety. nih.govnih.gov
Impact of Fluorine Substitution on Biological Activity
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. The small size and high electronegativity of fluorine can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. researchgate.net
Influence of Aromatic Ring Substituents on Potency
The biological potency of this compound derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. Research into various analogues has demonstrated that both the electronic properties and the steric profile of these substituents play a crucial role in their in vitro activity.
In a study focusing on the anticancer properties of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the influence of substituents on the N-phenyl ring was investigated. The results indicated that electron-withdrawing groups, such as a nitro group, led to a higher cytotoxic effect compared to electron-donating groups, like a methoxy group. nih.gov Specifically, derivatives bearing a nitro moiety were more potent against the PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines than their methoxy-substituted counterparts. nih.gov For instance, the compound with a p-nitro substituent showed notable activity against the MCF-7 cell line. nih.govnih.gov
The following table summarizes the in vitro cytotoxicity of these derivatives against various cancer cell lines:
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent (R) | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 2b | m-NO₂ | PC3 | 52 nih.govnih.gov |
| 2c | p-NO₂ | PC3 | 80 nih.govnih.gov |
| 2c | p-NO₂ | MCF-7 | 100 nih.govnih.gov |
| Imatinib (Ref.) | - | PC3 | 40 nih.govnih.gov |
Similarly, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives evaluated for their antitubercular activity, the substituents on the N-phenyl ring were found to be critical for potency against Mycobacterium tuberculosis H₃₇Rv. The position and nature of the substituent significantly impacted the minimum inhibitory concentration (MIC). For example, a derivative with a 2-nitro substituent on the N-phenyl ring (compound 3m) was identified as the most potent inhibitor in the series. mdpi.com The presence of a single chlorine atom on the aniline (B41778) part of the molecule resulted in slightly higher antitubercular activity compared to derivatives with two chlorine atoms or a single bromine atom. mdpi.com
The following table details the antitubercular activity of selected derivatives:
Table 2: In Vitro Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound | Substituent on N-phenyl ring | MIC (µg/mL) against M. tuberculosis H₃₇Rv |
|---|---|---|
| 3a | 4-Cl | 16 mdpi.com |
| 3b | 2,4-diCl | 32 mdpi.com |
| 3i | 4-Br | 32 mdpi.com |
These findings underscore the principle that the electronic landscape of the aromatic ring is a key determinant of the biological activity of this compound derivatives. Electron-withdrawing substituents generally appear to enhance the potency, although the specific position of the substituent also plays a vital role in optimizing the interaction with the biological target.
Role of Stereochemistry in Biological Recognition
The introduction of a fluorine atom at the α-carbon of 2-phenylacetamide (B93265) creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological recognition and activity of chiral molecules. While specific mechanistic studies detailing the differential in vitro biological activity of the individual enantiomers of this compound are not extensively available in the reviewed literature, the fundamental principles of stereochemistry in pharmacology strongly suggest that the two enantiomers would exhibit different biological profiles.
Biological systems, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality of biological targets leads to stereospecific interactions with chiral molecules. One enantiomer of a chiral drug may fit perfectly into the binding site of a target protein, leading to a biological response, while the other enantiomer may bind less effectively or not at all. This is often analogized to a hand (the chiral molecule) fitting into a glove (the chiral biological target).
In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. The differential activity between enantiomers can arise from differences in:
Binding Affinity : One enantiomer may have a higher affinity for the target receptor or enzyme due to a more favorable three-point interaction with the binding site.
Efficacy : Even if both enantiomers bind to the target, one may be more effective at eliciting the desired biological response.
Metabolism : Enzymes, particularly metabolic enzymes like the cytochrome P450 family, can exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other.
For fluorinated compounds, the stereochemistry can also influence intramolecular interactions, such as the gauche effect, which can affect the molecule's preferred conformation. This conformational preference can, in turn, impact how the molecule presents itself to its biological target. Although direct experimental data for this compound is limited, the established principles of medicinal chemistry indicate that the biological activity of its derivatives would likely be stereoselective, with one enantiomer demonstrating significantly different potency and efficacy than the other.
Future Perspectives and Emerging Research Directions
Integration of Advanced Synthetic Methodologies with Biological Evaluation
A significant trend in the field is the seamless integration of innovative synthetic chemistry with rigorous biological evaluation. The development of novel methods to create fluorinated amides is no longer an end in itself but is instead directly linked to the goal of discovering new biologically active agents.
Recent breakthroughs include new strategies for the α-fluorination of amides. springernature.com Traditionally, this process relied on electrophilic fluorinating agents, which can be harsh and difficult to handle. nih.gov A groundbreaking approach has reversed this paradigm by enabling the use of nucleophilic fluorine sources. springernature.comnih.gov This is achieved through a "polarity reversal" or "umpolung" strategy, which transforms the typically nucleophilic amide enolate into an electrophilic intermediate, allowing it to react with nucleophilic fluoride (B91410). springernature.comresearchgate.net This method is notable for its mild conditions and tolerance of various functional groups, opening the door to a diverse range of α-fluorinated amides. researchgate.net
The value of such synthetic advancements is realized when the newly created compounds are subjected to biological screening. For instance, this polarity reversal strategy was used to synthesize a fluorinated analog of the antidepressant drug citalopram (B1669093), which was then shown to retain its biological activity. nih.gov Similarly, researchers have synthesized series of related N-phenylacetamide derivatives and evaluated them for specific biological activities, demonstrating a direct pipeline from synthesis to functional assessment. mdpi.comnih.govnih.gov Studies have shown that variations of the phenylacetamide scaffold possess potent antitubercular or anticancer properties. mdpi.comnih.govnih.govresearchgate.net This integrated approach accelerates the discovery of lead compounds for drug development.
| Compound Class | Synthetic Approach | Biological Evaluation | Key Findings |
| α-Fluorinated Amides | Polarity reversal (umpolung) enabling nucleophilic fluorination. springernature.comresearchgate.net | Serotonin transporter binding assay. nih.gov | A synthesized fluoro-analog of citalopram retained biological activity, demonstrating the utility of the new method. nih.gov |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | Multi-step synthesis involving reaction of aromatic amines with bromoacetyl bromide, followed by substitution with 3-fluoro-4-nitrophenol. mdpi.comresearchgate.net | Antitubercular activity against M. tuberculosis H37Rv. mdpi.comresearchgate.net | Several derivatives showed potent activity, identifying a promising scaffold for affordable antitubercular agents. mdpi.comresearchgate.net |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Amide coupling using 4-fluorophenyl acetic acid, EDC, and HOBt with various aniline (B41778) derivatives. nih.gov | In-vitro cytotoxicity against PC3 (prostate), MCF-7 (breast), and HL-60 (leukemia) cancer cell lines. nih.govnih.gov | Compounds with a nitro moiety showed higher cytotoxic effects, particularly against the PC3 prostate cancer cell line. nih.govnih.gov |
| N-phenylacetamide derivatives containing 4-arylthiazole | Multi-step synthesis introducing a thiazole (B1198619) moiety into the amide scaffold. mdpi.com | Antibacterial activity against Xanthomonas species. mdpi.com | Compound A1 showed potent antibacterial activity superior to commercial standards, causing bacterial cell membrane rupture. mdpi.com |
Exploration of Novel Enzyme Targets and Biological Pathways
The unique electronic properties of the C-F bond in compounds like 2-Fluoro-2-phenylacetamide can facilitate novel interactions with biological macromolecules, leading to the exploration of new enzyme targets and pathways. Research on structurally related fluorinated amides and phenylacetamides has identified several promising areas of investigation.
One key area is in oncology. Phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including prostate and breast cancer. nih.gov The precise molecular targets are often complex, but this activity points toward interference with critical cancer survival pathways. Furthermore, fluorinated benzamides have been specifically investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that are crucial regulators of gene expression and have emerged as important targets for cancer therapy. nih.gov
In the realm of infectious diseases, derivatives of 2-phenoxy-N-phenylacetamide have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comresearchgate.net This suggests that the phenylacetamide scaffold could be optimized to inhibit novel enzyme targets essential for the bacterium's survival, providing new options to combat drug-resistant strains.
Additionally, other research has pointed to phenylacetamide derivatives as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. nih.gov Inhibition of MAO-A is an established strategy for treating depression, indicating that fluorinated phenylacetamides could be explored for neurological applications. nih.gov
Development of this compound as Chemical Probes
The fluorine atom is not only a tool for modulating biological activity but also a powerful reporter for studying biological systems. The development of fluorinated compounds like this compound into chemical probes is an emerging research direction.
Fluorine has a stable isotope, ¹⁹F, which has a nuclear spin of ½ and is 100% naturally abundant. Crucially, it is absent from most biological systems. These properties make ¹⁹F an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹⁹F-labeled molecule can be introduced into a biological system, and its interactions with proteins or other molecules can be monitored by changes in its NMR signal. This allows for detailed investigations of drug binding and enzyme mechanisms.
Furthermore, the radioactive isotope ¹⁸F is a positron emitter with a convenient half-life, making it the most commonly used radionuclide for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique used extensively in clinical diagnostics and preclinical research. By incorporating ¹⁸F into a molecule like this compound, researchers can create imaging agents to visualize and quantify the distribution of the molecule and its targets in living subjects. This is particularly valuable for studying drug distribution in the brain or visualizing tumors. nih.gov
Advancements in Computational Prediction and Design of Fluorinated Amides
The rational design of new therapeutic agents is increasingly driven by computational chemistry. Quantum chemical calculations and molecular simulations are becoming indispensable tools for predicting the properties of fluorinated amides and designing molecules with enhanced activity and specificity.
Computational studies can predict how fluorination will affect a molecule's stability, reactivity, and electronic properties. emerginginvestigators.org For example, quantum chemistry calculations can be used to compare the properties of a fluorinated compound with its non-fluorinated parent, providing insights into its potential for improved metabolic stability or altered reactivity. emerginginvestigators.org
Molecular dynamics simulations and docking studies are used to model the interaction between a fluorinated ligand and its protein target. nih.gov These simulations can reveal key binding interactions, explain why a fluorinated compound might have higher potency or selectivity, and guide the design of new derivatives with improved binding affinity. nih.govrsc.org This computational-first approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. By understanding the interplay between polarity and hydrophobicity induced by fluorination, scientists can better control peptide folding and fibrillation for applications in biomaterials. rsc.org
Q & A
Basic: What are the standard synthetic routes for 2-Fluoro-2-phenylacetamide, and how can reaction conditions be optimized in academic settings?
Answer:
The synthesis of this compound typically involves fluorination of phenylacetamide precursors or reductive amination of fluorinated intermediates. For example, sodium cyanoborohydride-mediated reductive amination under controlled pH and temperature (e.g., 25–40°C) is a common method . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorination efficiency.
- Catalyst loading : Adjusting stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) to minimize side reactions.
- Purification : Column chromatography or recrystallization using ethanol/water mixtures enhances purity (>95%) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer:
Discrepancies may arise from differences in:
- Purity and stereochemistry : Use chiral HPLC or capillary electrophoresis to confirm enantiomeric excess, as unintended racemization during synthesis can alter bioactivity .
- Experimental models : Validate assays (e.g., enzyme inhibition, receptor binding) with positive controls and replicate under standardized conditions (pH, temperature) .
- Analytical validation : Cross-reference NMR (¹⁹F, ¹H) and high-resolution mass spectrometry (HRMS) data with published spectra to confirm structural integrity .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹⁹F NMR : Identify fluorine coupling patterns (e.g., J-values for vicinal F-C-H groups) and confirm acetamide proton signals at δ 6.5–7.5 ppm .
- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- HPLC/GC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies enable enantioselective synthesis of chiral this compound derivatives?
Answer:
Enantioselective synthesis requires:
- Chiral catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts for asymmetric fluorination .
- Dynamic kinetic resolution : Optimize reaction kinetics to favor a single enantiomer during fluorination .
- Analytical validation : Confirm enantiopurity via chiral stationary-phase HPLC or polarimetry .
Basic: How should researchers design in vitro assays to evaluate this compound’s pharmacological potential?
Answer:
- Target selection : Prioritize enzymes/receptors with known fluorinated ligand interactions (e.g., kinases, GPCRs) .
- Dose-response curves : Use IC₅₀/EC₅₀ determinations in cell-free (e.g., fluorogenic substrate assays) or cell-based systems (e.g., HEK293 transfected with target receptors) .
- Controls : Include fluorinated analogs (e.g., 2-Chloro-N-(2-fluorophenyl)acetamide) as comparators .
Advanced: How can isotope-labeling techniques improve metabolic stability studies of this compound?
Answer:
- Synthesis of labeled analogs : Introduce ¹⁸F or ¹³C isotopes at the fluorophenyl or acetamide group for tracking .
- Mass spectrometry : Use LC-MS/MS to quantify metabolites in hepatocyte or microsomal incubations .
- Pharmacokinetic modeling : Corrogate half-life (t₁/₂) and clearance rates with isotopic data .
Basic: What critical parameters must be monitored during scale-up synthesis of this compound?
Answer:
- Exothermic reactions : Use jacketed reactors to maintain temperatures <50°C during fluorination .
- Solvent volume : Optimize for minimal waste (e.g., 5–10 vol% solvent-to-substrate ratio) .
- Yield vs. purity trade-offs : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzyme active sites (e.g., COX-2, acetylcholinesterase) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronic effects (Hammett σ values) with bioactivity .
Basic: How are potential impurities in this compound identified and quantified?
Answer:
- HPLC-DAD/ELSD : Detect de-fluorinated byproducts (e.g., 2-phenylacetamide) with retention time shifts .
- NMR spiking : Add authentic impurity standards to confirm peak assignments .
- Limit tests : Follow ICH Q3A guidelines for residual solvents (e.g., DMF < 880 ppm) .
Advanced: What industrial techniques improve the scalability of this compound production?
Answer:
- Continuous flow reactors : Enhance heat/mass transfer for fluorination steps, reducing reaction times by 50% .
- Catalyst immobilization : Use silica-supported reagents to simplify recovery and reuse .
- Crystallization engineering : Design anti-solvent addition protocols for high-purity (>99%) crystalline product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
